3-Bromo-2,4-difluorobenzonitrile
Overview
Description
3-Bromo-2,4-difluorobenzonitrile: is an organic compound with the molecular formula C7H2BrF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The preparation of 3-Bromo-2,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Aromatic Substitution: 3-Bromo-2,4-difluorobenzonitrile can undergo nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Major Products:
Substitution Reactions: Products include substituted benzonitriles where the bromine or fluorine atoms are replaced by nucleophiles.
Reduction Reactions: Products include corresponding amines derived from the reduction of the nitrile group.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 3-Bromo-2,4-difluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly in the synthesis of molecules with biological activity.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Comparison with Similar Compounds
3-Bromo-4-fluorobenzonitrile: Similar in structure but with a different substitution pattern, leading to different reactivity and applications.
2,3-Difluorobenzonitrile: Lacks the bromine atom, resulting in different chemical properties and uses.
Uniqueness:
Properties
IUPAC Name |
3-bromo-2,4-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSFRWKKLLLLNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694162 | |
Record name | 3-Bromo-2,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-48-8 | |
Record name | 3-Bromo-2,4-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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